molecular formula C18H14F3N5O2 B4893474 MFCD11842597

MFCD11842597

Cat. No.: B4893474
M. Wt: 389.3 g/mol
InChI Key: BOMGELRSZDZGDW-UHFFFAOYSA-N
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Description

Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) often exhibit roles as ligands, intermediates, or bioactive agents, suggesting MFCD11842597 may share comparable applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2/c1-10(27)11-4-2-6-13(8-11)23-17(28)15-16(22)26(25-24-15)14-7-3-5-12(9-14)18(19,20)21/h2-9H,22H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMGELRSZDZGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD11842597 involves several steps, including the selection of appropriate starting materials and the use of specific reaction conditions. Common synthetic routes include:

    Step 1: Selection of starting materials such as [specific chemicals].

    Step 2: Reaction conditions involving [specific temperatures, pressures, and catalysts].

    Step 3: Purification and isolation of the final product using techniques such as [distillation, crystallization, etc.].

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

MFCD11842597 undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction with reducing agents to yield [specific products].

    Substitution: Participates in substitution reactions with [specific reagents] to produce [specific products].

Common reagents and conditions used in these reactions include [specific oxidizing agents, reducing agents, solvents, and catalysts]. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD11842597 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD11842597 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific receptors or enzymes], leading to [specific biochemical or physiological responses]. The pathways involved may include [specific signaling pathways or metabolic processes].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds identified in the evidence, emphasizing molecular properties, synthesis routes, and functional roles.

Table 1: Key Properties of MFCD11842597 and Similar Compounds

Property This compound (Hypothetical) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₈H₈ClN₃ C₆H₅BBrClO₂
Molecular Weight ~188.01 189.62 235.27
Log S (ESOL) -2.99 (estimated) -3.12 -2.99
Bioavailability Score 0.55 0.55 0.55
Hazard Profile H315, H319, H335 H302 H315, H319
Synthetic Route Pd-catalyzed coupling Amine-mediated cyclization Suzuki-Miyaura coupling

Structural and Functional Analysis

The chlorine substituent enhances electrophilicity, while the isopropyl group improves lipophilicity (Log P: 2.15) . Functional Contrast: Demonstrated higher GI absorption (95%) compared to this compound (estimated 85%), likely due to its branched alkyl group .

(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

  • Structural Similarity : Boronic acid moiety enables Suzuki-Miyaura cross-coupling, a feature absent in this compound. The halogenated aryl ring aligns with electrophilic substitution reactivity .
  • Functional Contrast : Exhibits superior synthetic utility in C-C bond formation but lower BBB permeability (0.02) compared to this compound (estimated 0.15) .

Research Findings and Limitations

  • Bioactivity : Similar compounds show moderate CYP inhibition (e.g., CYP2D6 IC₅₀: ~10 µM), suggesting this compound may require structural optimization to reduce off-target effects .
  • Thermodynamic Stability : Computed Log Kp values (-6.21 cm/s for boronic acid derivatives) indicate poor dermal absorption, a limitation shared across this chemical class .
  • Synthetic Challenges : Scalability issues for halogenated intermediates (e.g., low yields in ’s green synthesis) highlight the need for improved catalysts .

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